1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester
Description
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester (CAS 941-43-5) is a cyclic ether ester with the molecular formula C₉H₁₆O₄ and an average molecular mass of 188.223 g/mol . It is also identified as ethyl levulinate propyleneglycol ketal (E243) and is approved as a flavoring agent in food additives, as noted in South Korea's regulatory updates . Structurally, it features a 1,3-dioxane ring fused to a propanoic acid ethyl ester backbone, conferring stability and controlled release properties suitable for flavor applications .
Properties
Molecular Formula |
C10H18O4 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
ethyl 3-(2-methyl-1,3-dioxan-2-yl)propanoate |
InChI |
InChI=1S/C10H18O4/c1-3-12-9(11)5-6-10(2)13-7-4-8-14-10/h3-8H2,1-2H3 |
InChI Key |
OKTDGFGHVCBBMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1(OCCCO1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester typically involves the formation of a cyclic acetal (1,3-dioxane ring) through the reaction of appropriate hydroxy acid derivatives with aldehydes or ketones under acidic conditions, followed by esterification to introduce the ethyl ester moiety. The methyl substitution at position 2 is introduced via starting materials or intermediates bearing the methyl group.
Detailed Synthesis via Diazotization and Acetal Formation
A closely related synthetic approach, as exemplified by the synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid—a structural analog relevant for understanding the preparation of the target compound—involves the following key steps:
- Starting material: 2-methyl-L-phenylalanine hydrochloride
- Reaction medium: Mixed solution of 1,4-dioxane and water
- Reagents: Dilute sulfuric acid and sodium nitrite for diazotization
- Conditions: Dropwise addition of sodium nitrite solution in an ice bath, followed by stirring at room temperature overnight
- Work-up: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, concentration under reduced pressure, and purification by slurry in petroleum ether and ethyl acetate (3:1 volume ratio)
- Yield: 85% of the target compound as a white solid
This method avoids the use of toxic cyanide reagents and enzymatic resolution, making it suitable for scale-up production. The stereochemical configuration is preserved throughout the process, which is critical for the biological activity of the compound.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-methyl-L-phenylalanine hydrochloride + dilute H2SO4 + NaNO2 in 1,4-dioxane/water | Diazotization reaction forming hydroxy acid intermediate | Performed at 0°C to RT overnight |
| 2 | Extraction with ethyl acetate, washing, drying | Isolation of crude product | Organic phase separation |
| 3 | Slurry in petroleum ether/ethyl acetate (3:1) | Purification to white solid product | Avoids chromatographic purification |
Analytical Data and Characterization
Advantages of the Method
- Avoidance of toxic cyanide reagents and nitrilase enzymes
- No requirement for chromatographic column purification, facilitating scale-up
- Use of readily available starting materials that can be synthesized via Negishi coupling and subsequent transformations
- Preservation of stereochemical integrity of the chiral center
Comparative Analysis of Preparation Methods
| Feature | Diazotization Method (Patent CN113968781A) | Traditional Cyanide/Nitrilase Method |
|---|---|---|
| Starting Materials | 2-methyl-L-phenylalanine hydrochloride | Racemic alpha-hydroxy acids |
| Toxic Reagents | None | Cyanide compounds |
| Purification | Slurry purification | Chromatographic column required |
| Scalability | Suitable for large scale | Limited due to toxicity and purification |
| Stereochemical Control | Maintained | Requires enzymatic resolution |
Research Outcomes and Industrial Implications
The reported synthesis method provides an efficient, scalable, and environmentally friendlier route to 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester and its analogs. The avoidance of toxic reagents and complex purification steps reduces production costs and safety hazards. The method's retention of stereochemistry is crucial for applications in pharmaceuticals and cosmetics, where enantiomeric purity impacts efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester is utilized in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can undergo hydrolysis to release active intermediates that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Ethyl 2-methyl-1,3-dioxolane-2-propionate
Ethyl levulinate ethylene acetal
- Synonyms: 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester (E243)
- Applications: Approved as a food flavoring agent due to its fruity and caramel-like notes .
Linear Esters with Branched Chains
Butanoic acid, 2-methyl-, ethyl ester (Ethyl 2-methylbutyrate)
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.18 g/mol
- Key Features : Linear ester with a branched methyl group; lacks cyclic ether groups.
- Odor Threshold : 0.006 μg/kg (extremely low), contributing to intense fruity aroma .
- Research Findings: Dominates in pineapple and durian aromas but shows nonlinear correlation with perceived fruity intensity .
Propanoic acid, 2-methyl-, ethyl ester (Ethyl isobutyrate)
- Molecular Formula : C₆H₁₂O₂
- Molecular Weight : 116.16 g/mol
- Applications : Widely used in apple and strawberry flavorings; described as "fruity, green apple" .
- Stability : Less stable than cyclic ether esters due to absence of a protective dioxane/dioxolane ring .
Functionalized Esters with Pharmacological Relevance
Clofibrate (Propanoic acid, 2-(p-chlorophenoxy)-2-methyl-, ethyl ester)
- Molecular Formula : C₁₂H₁₅ClO₃
- Molecular Weight : 242.70 g/mol
- Applications: Hypolipidemic agent; structurally distinct due to aromatic chlorophenoxy group .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Sensory and Industrial Properties
| Compound Name | Odor Threshold (μg/kg) | Odor Quality | Stability Notes | Industry Relevance |
|---|---|---|---|---|
| 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester | Not reported | Caramel, fruity | High (cyclic ether) | Food, flavoring |
| Ethyl 2-methylbutyrate | 0.006 | Intense fruity | Moderate | Food, beverages |
| Ethyl isobutyrate | 0.25 | Green apple, strawberry | Low | Cosmetics, fragrances |
Research Findings and Key Insights
- Cyclic Ether Esters : The 1,3-dioxane/dioxolane rings enhance thermal and oxidative stability, making them preferred for controlled flavor release in processed foods .
- Ethyl 2-methylbutyrate: Despite its low odor threshold, its contribution to aroma is context-dependent; high concentrations in durian (D.
- Clofibrate : Demonstrates how ester functionalization with aromatic groups shifts applications from flavor to pharmaceuticals .
Q & A
Q. What are the established synthetic routes for 1,3-Dioxane-2-propanoic acid, 2-methyl-, ethyl ester?
- Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 2-methyl-1,3-dioxolane-2-propanoic acid with ethanol. Key steps include:
- Activation of the carboxylic acid using a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).
- Refluxing with excess ethanol to drive esterification to completion.
- Purification via distillation or chromatography to isolate the ester .
- Confirmation of structure using H/C NMR and IR spectroscopy (e.g., characteristic ester C=O stretch at ~1740 cm) .
Q. How can the purity and identity of this compound be verified experimentally?
- Methodological Answer :
- Chromatography : Use GC-MS or HPLC with a polar stationary phase (e.g., C18) to assess purity.
- Spectroscopy :
- NMR : Look for signals corresponding to the dioxolane ring (δ 4.0–4.5 ppm for O–CH–O) and ethyl ester groups (triplet at δ 1.2–1.4 ppm for CH, quartet at δ 4.1–4.3 ppm for OCH) .
- IR : Confirm ester (C=O at ~1740 cm) and ether (C–O–C at ~1100 cm) functional groups .
Q. What are the recommended storage conditions to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at 2–8°C. Stability studies indicate no degradation under these conditions for up to 12 months. Monitor via periodic NMR or GC-MS to detect hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. How does the dioxolane ring influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The dioxolane ring’s electron-donating ether oxygen atoms stabilize the carbonyl group, reducing electrophilicity. This necessitates stronger nucleophiles (e.g., Grignard reagents) or Lewis acid catalysts (e.g., BF) for substitution. Kinetic studies under varying conditions (solvent polarity, temperature) can quantify these effects .
Q. What strategies resolve conflicting spectral data for this compound in literature?
- Methodological Answer :
- Comparative Analysis : Cross-reference H NMR data with computational predictions (e.g., DFT-based NMR shifts using Gaussian or ORCA).
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly for dioxolane ring protons .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive structural confirmation .
Q. How can computational modeling predict the compound’s behavior in biological systems?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., esterases).
- MD Simulations : Assess stability in lipid bilayers (GROMACS) to predict membrane permeability.
- ADMET Prediction : Tools like SwissADME estimate absorption, metabolism, and toxicity profiles based on logP and polar surface area .
Data Contradictions and Gaps
Q. How should researchers address missing physicochemical data (e.g., logP, water solubility)?
- Methodological Answer :
- Experimental Determination :
- logP : Measure via shake-flask method (octanol/water partition) or HPLC retention time extrapolation.
- Solubility : Use gravimetric analysis or UV-Vis spectroscopy in saturated solutions .
- QSAR Models : Predict properties via tools like EPI Suite or ACD/Percepta, validated against experimental benchmarks .
Safety and Toxicology
Q. What safety protocols are recommended given limited toxicological data?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators during handling .
- Ventilation : Use fume hoods for synthesis/purification steps.
- Acute Toxicity Testing : Conduct in vitro assays (e.g., zebrafish embryo toxicity) to establish preliminary LC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
